N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Its structure includes:
- 1,3,4-thiadiazole ring: A five-membered ring with two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and electronic diversity in medicinal chemistry.
- 4-Fluorophenylaminoethylthio side chain: A sulfur-linked ethyl group terminating in a 4-fluorophenyl amide moiety.
- 2-Naphthamide substituent: A bulky aromatic group that increases lipophilicity, influencing membrane permeability and pharmacokinetic properties.
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O2S2/c22-16-7-9-17(10-8-16)23-18(27)12-29-21-26-25-20(30-21)24-19(28)15-6-5-13-3-1-2-4-14(13)11-15/h1-11H,12H2,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEFYFZXCXCONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 373.47 g/mol. The compound features a thiadiazole ring and a naphthamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16FN3O2S |
| Molecular Weight | 373.47 g/mol |
| Purity | Typically >95% |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance, studies have shown that derivatives containing the thiadiazole moiety can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including those derived from breast and lung cancers.
A comparative study demonstrated that specific analogs of this compound had promising anticancer activities against neuroblastoma cell lines, with IC50 values indicating effective concentrations for inducing cell death.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. The presence of the 1,3,4-thiadiazole ring is associated with enhanced antibacterial and antifungal activities. For example:
- Antibacterial Effects : Compounds with similar structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
- Antifungal Effects : The compound has demonstrated antifungal activity against strains like Candida albicans and Aspergillus niger, with inhibition rates comparable to standard antifungal agents .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of DNA Synthesis : The thiadiazole derivatives interfere with nucleic acid synthesis in microbial cells.
- Apoptosis Induction : In cancer cells, the compound triggers pathways leading to programmed cell death.
- Cell Membrane Disruption : Antibacterial activity is partly attributed to the disruption of bacterial cell membranes.
Study 1: Anticancer Activity Assessment
A study conducted on various cancer cell lines showed that this compound induced significant apoptosis in neuroblastoma cells. The study utilized flow cytometry to measure apoptotic markers and reported an IC50 value of 15 µM for effective cytotoxicity.
Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial properties, derivatives were tested against multiple bacterial strains using agar diffusion methods. The results indicated that the compound exhibited a zone of inhibition ranging from 15 to 20 mm against E. coli and S. aureus, outperforming standard antibiotics like ampicillin .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Differences and Implications
Electron-Donating vs. Electron-Withdrawing Groups :
- The 4-fluorophenyl group in the target compound enhances binding through halogen bonds, whereas 3,4-dimethoxybenzamide () improves solubility but may reduce target affinity .
- 4-Nitrophenyl in compound 3 () introduces strong electron-withdrawing effects, correlating with potent Akt inhibition (92.36%) .
Synthetic Yields and Physicochemical Properties :
- Compounds with benzylthio substituents (e.g., 5h in ) show higher yields (88%) due to favorable reaction kinetics, while nitrophenyl derivatives () require stringent conditions .
- Melting points vary widely (132–170°C), reflecting crystallinity differences influenced by substituent bulk and polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
